Cas no 888443-19-4 (N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide)
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide
- F1883-0309
- AKOS024617079
- AB00677063-01
- 888443-19-4
- N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- N-(2-ethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
-
- Inchi: 1S/C22H24N2O4/c1-3-5-14-19(25)24-20-15-10-6-8-12-17(15)28-21(20)22(26)23-16-11-7-9-13-18(16)27-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,26)(H,24,25)
- InChI Key: UGGCRTLOHURTKG-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(=C1C(NC1C=CC=CC=1OCC)=O)NC(CCCC)=O
Computed Properties
- Exact Mass: 380.17360725g/mol
- Monoisotopic Mass: 380.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 80.6Ų
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1883-0309-2μmol |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-5μmol |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-10μmol |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-20μmol |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-1mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-2mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-3mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-4mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-5mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1883-0309-10mg |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide |
888443-19-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide
Professional Introduction to N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide (CAS No. 888443-19-4)
N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide, identified by its Chemical Abstracts Service number CAS No. 888443-19-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with its intricate molecular structure, presents a unique set of chemical properties and potential applications that make it a subject of intense research and development.
The molecular framework of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide consists of multiple functional groups, including an amide linkage, an ethoxy-substituted phenyl ring, and a benzofuran core. These structural elements contribute to its diverse reactivity and biological activity. The amide group, for instance, is known for its role in protein-protein interactions and enzyme inhibition, making this compound a promising candidate for drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with mechanisms that target complex biological pathways. N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide has emerged as a compound of interest due to its potential to interact with various biological targets. Studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression.
The benzofuran moiety in the structure of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide is particularly noteworthy, as benzofurans are known for their broad spectrum of biological activities. These include anti-inflammatory, anti-microbial, and anti-cancer properties. The presence of the ethoxy group on the phenyl ring further modulates the electronic properties of the molecule, enhancing its binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide with various proteins and enzymes. These computational studies have provided valuable insights into the compound's mechanism of action, guiding the design of more effective derivatives. For instance, virtual screening techniques have been employed to identify potential lead compounds that can be optimized for better pharmacological properties.
The synthesis of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been explored to improve the efficiency of the synthesis process.
In addition to its potential therapeutic applications, N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide has also been investigated for its role in materials science. The unique electronic and optical properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. Researchers are exploring ways to integrate this molecule into advanced materials that could enhance the performance of electronic devices.
The pharmacokinetic properties of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing its therapeutic efficacy. Preclinical studies have been conducted to evaluate its pharmacokinetic profile in animal models, providing valuable data for future clinical trials.
The safety profile of N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide is also a critical consideration in drug development. Comprehensive toxicological studies have been performed to assess potential side effects and ensure that the compound is safe for human use. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity assessments.
The future prospects for N-(2-ethoxyphenyl)-3-pentanamido-1-benzofuran-2-carboxamide are promising, with ongoing research aimed at expanding its applications in medicine and materials science. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms are expected to drive innovation in this field. As our understanding of biological systems continues to grow, compounds like N-(2-ethoxyphenyl) -
- 3-pentanamido - 1 - benzofuran - 2 - carboxamide (CAS No. 888443 - 19 - 4)
will play a pivotal role in developing new treatments for various diseases.
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